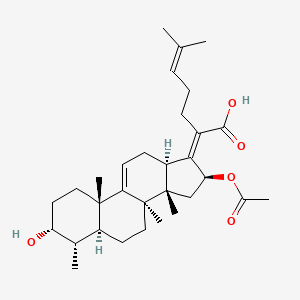

![molecular formula C₁₂H₁₁NO₂ B1147348 3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 134107-65-6](/img/structure/B1147348.png)

3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related oxazoline derivatives, such as 4-Phenyl-3-oxazolin-5-ones, involves the irradiation of 3-phenyl-2H-azirines, leading to the formation of reactive intermediates that can be trapped by carbon dioxide to yield oxazolines. This process underscores the versatility of phenyl-substituted azirines in synthesizing oxazoline and oxazolone derivatives through photochemical reactions (Gakis et al., 1976). Moreover, the introduction of various substituents and functional groups into the oxazoline ring has been explored, demonstrating the compound's adaptability in synthesis strategies (Misra & Ila, 2010).

Molecular Structure Analysis

X-ray crystallography has been instrumental in determining the molecular structure of related compounds, revealing intricate details about their configuration and conformation. For instance, the crystal structure analysis of similar bicyclic lactams shows the presence of weak intermolecular interactions that influence the packing and stability of these molecules (Zhang, Pan, & Xia, 2015).

Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure Analysis : The compound "(S)-5-Hexyl-1-[(S)-2-hydroxy-1-phenylethyl]-4-methoxy-1H-pyrrol-2(5H)-one", closely related to the queried chemical, was synthesized using a reaction involving a similar dihydropyrrolo[2,1-b]oxazol-5(7aH)-one derivative. This study focuses on the molecular structure and hydrogen-bonding interactions (Jian-Feng Zheng, Li-Jiao Jiang, & Jian-Nan Guo, 2009).

Cycloaddition Reactions : Research on the cycloaddition reactions of thiazolo[3,4-c]oxazol-4-ium-1-olates, which share structural similarities with the queried compound, highlights the synthesis of new chiral pyrrolo[1,2-c]thiazoles. These findings are relevant to the development of novel compounds with potential biological activities (T. P. Melo et al., 2002).

Noncatalytic Annulation : A study involving the reaction of 3,3-Dimethyl-2-phenyl-3H-pyrrole with 4-hydroxy-4-methylpent-2-ynenitrile resulted in a compound structurally related to the queried chemical. This research demonstrates the versatility of such compounds in organic synthesis (L. Oparina et al., 2018).

Antioxidant Properties : A study on oxazole-5(4H)-one derivatives, which have structural similarities with the queried compound, investigated their antioxidant properties. This research contributes to the understanding of the pharmacological potential of such compounds (C. Kuş et al., 2017).

Anti-protozoal Activity : Compounds containing oxadiazole and triazole, similar to the queried compound, were synthesized and evaluated for anti-protozoal activity. This suggests potential medicinal applications for compounds in this chemical class (Y. Dürüst et al., 2012).

Synthesis and Anticancer Activity : Novel oxazole derivatives were synthesized and screened for their anticancer activities, illustrating the biomedical relevance of this class of compounds (Xinhua Liu et al., 2009).

Versatile Template for Synthesis : The compound "4-Bis(methylthio)methylene-2-phenyloxazol-5-one" was used as a template for synthesizing various oxazoles, demonstrating the versatility of oxazole-based compounds in synthetic chemistry (N. Misra & H. Ila, 2010).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-phenyl-3,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-7,10,12H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAPIMIROZBAGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC(=O)N2C(O1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

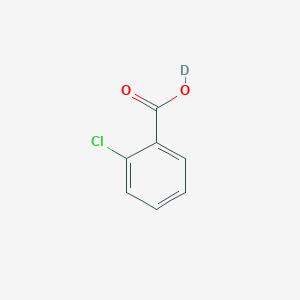

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)